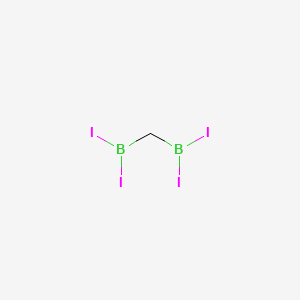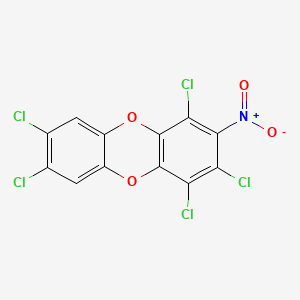
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxin (PCDD), a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . The structure of this compound consists of two benzene rings joined by two oxygen bridges, with chlorine and nitro groups attached at specific positions .
Vorbereitungsmethoden
The synthesis of polychlorinated dibenzodioxins, including 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin, typically involves the chlorination of dibenzo-p-dioxin. Industrial production methods often involve the incineration of chlorine-containing substances such as polyvinyl chloride (PVC) and the chlorine bleaching of paper . The most common method of reducing the quantity of dioxins formed is through rapid quenching of the exhaust gases .
Analyse Chemischer Reaktionen
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin has several scientific research applications:
Chemistry: It is used to study the effects of halogenated aromatic hydrocarbons on chemical reactions and environmental pollution.
Biology: It is used to investigate the bioaccumulation and toxic effects of dioxins in living organisms.
Medicine: It is used to study the mechanisms of toxicity and the potential health effects of exposure to dioxins.
Industry: It is used to monitor and control the release of dioxins during industrial processes.
Wirkmechanismus
The mechanism of action of 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin involves the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it binds to specific DNA sequences called xenobiotic response elements (XREs). This binding activates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is similar to other polychlorinated dibenzodioxins, such as:
- 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
- 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin
- 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin
- 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin
- 1,2,3,4,5,6,7,8-Octachlorodibenzo-p-dioxin .
What sets this compound apart is the presence of the nitro group, which can influence its chemical reactivity and toxicity.
Eigenschaften
CAS-Nummer |
106352-67-4 |
|---|---|
Molekularformel |
C12H2Cl5NO4 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
1,2,4,7,8-pentachloro-3-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Cl5NO4/c13-3-1-5-6(2-4(3)14)22-12-9(17)10(18(19)20)7(15)8(16)11(12)21-5/h1-2H |
InChI-Schlüssel |
KETCEPLTWRYWQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


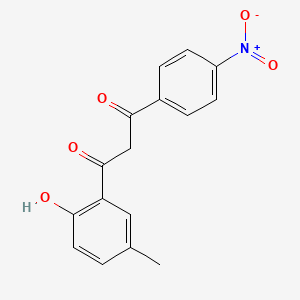

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
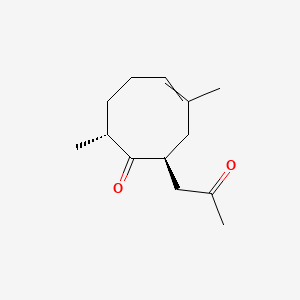

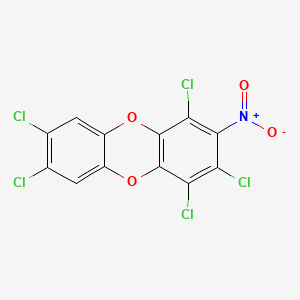
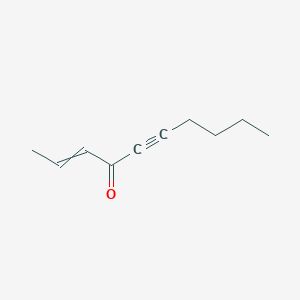
![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/structure/B14333959.png)

![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
